molecular formula C14H13ClFN B2450057 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine CAS No. 1909337-08-1

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine

Cat. No.: B2450057
CAS No.: 1909337-08-1
M. Wt: 249.71
InChI Key: KNRCAMFSOZPJPX-UHFFFAOYSA-N
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Description

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C14H13ClFN. It is a derivative of acridine, a heterocyclic organic compound that is known for its wide range of applications in medicinal chemistry and material science. The presence of chlorine, fluorine, and methyl groups in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

The synthesis of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-chloro-3-fluoroaniline and 2-methylcyclohexanone can be used. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require heating to facilitate the cyclization reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.

Scientific Research Applications

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives, which are valuable in various chemical research studies.

    Medicine: Acridine derivatives, including this compound, are investigated for their potential use as antimalarial, antibacterial, and anticancer agents.

    Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain enzymes. Additionally, the compound can interact with DNA, intercalating between base pairs and disrupting the replication process, which is a mechanism commonly exploited in anticancer therapies.

Comparison with Similar Compounds

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine can be compared with other similar compounds such as:

    Acridine: The parent compound, which lacks the chlorine, fluorine, and methyl substituents.

    9-Chloroacridine: Similar to the target compound but without the fluorine and methyl groups.

    8-Fluoroacridine: Lacks the chlorine and methyl groups.

    7-Methylacridine: Lacks the chlorine and fluorine groups.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-8-6-7-11-12(14(8)16)13(15)9-4-2-3-5-10(9)17-11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCAMFSOZPJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C3CCCCC3=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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